molecular formula C11H9BrF2O B2665069 6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol CAS No. 2344680-93-7

6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol

Cat. No.: B2665069
CAS No.: 2344680-93-7
M. Wt: 275.093
InChI Key: LETFMLLTNPPFFE-UHFFFAOYSA-N
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Description

6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol is a sophisticated, polycyclic organic compound of significant interest in advanced chemical research and development. Its structure incorporates a naphthalene core annulated with a strained cyclopropane ring, which is further functionalized with bromo and difluoromethylene groups at the 6 and 1,1 positions, respectively, along with an alcohol moiety. The presence of both bromine and fluorine atoms makes this molecule a valuable and versatile scaffold in synthetic chemistry. The bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . The difluoromethylene group can enhance metabolic stability, influence lipophilicity, and modulate the electronic properties of the molecule, which is a key consideration in the design of pharmaceuticals and agrochemicals . This compound is related to a class of structures investigated for their potential as building blocks in material science, including the development of stabilizers for various industrial applications . As a high-value synthetic intermediate, it provides researchers with a unique template for exploring structure-activity relationships, developing novel catalysts, and creating new functional materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use under any circumstances. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

6-bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2O/c12-7-3-1-6-2-4-9-10(15,8(6)5-7)11(9,13)14/h1,3,5,9,15H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETFMLLTNPPFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)C3(C1C3(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a naphthalene derivative, followed by the introduction of fluorine atoms through a halogen exchange reaction. The cyclopropane ring is then formed via a cyclopropanation reaction, often using diazo compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to reduce double bonds within the structure.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Target Compound:

  • Structure : Naphthalene fused with a cyclopropane ring, bromine (C6), difluoro (C1), hydroxyl (C7b).
  • Molecular Formula : C₁₃H₁₀BrF₂O.

Comparable Compounds:

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

  • Molecular Formula : C₁₀H₁₁BrO.
  • Substituents : Bromine (C7), hydroxyl (C1), saturated tetrahydronaphthalene ring.
  • Properties : Lower ring strain due to saturation; bromine’s position (C7 vs. C6) may alter reactivity in substitution reactions. Safety data highlight moderate toxicity (skin/eye irritation) .

2',6-Dimethoxy-[1,1'-binaphthalen]-2-ol (Compound 23) Molecular Formula: C₂₂H₁₈O₃. Substituents: Methoxy groups (C2', C6), hydroxyl (C2), binaphthyl backbone. Properties: Melting point 160–162°C; synthesized via CuCl/NaOMe-mediated demethylation. The binaphthyl structure enables chiral applications, unlike the monocyclic target compound .

4,6-Dibromo-3-naphthol

  • Molecular Formula : C₁₀H₆Br₂O.
  • Substituents : Bromine (C4, C6), hydroxyl (C3).
  • Properties : Melting point 133°C; isomerism (e.g., 3,6-dibromo vs. 4,6-dibromo) significantly affects electronic properties and hydrogen-bonding capacity .

Physicochemical Properties

Compound Name Molecular Formula Melting Point Key Substituents Reactivity Insights
6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol C₁₃H₁₀BrF₂O Not reported Br (C6), F₂ (C1), OH (C7b) High strain (cyclopropane) enhances electrophilicity.
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol C₁₀H₁₁BrO Not reported Br (C7), OH (C1) Saturated ring reduces reactivity; bromine at C7 less sterically hindered.
4,6-Dibromo-3-naphthol C₁₀H₆Br₂O 133°C Br (C4, C6), OH (C3) Dibromo substitution increases lipophilicity; OH participates in H-bonding.

Research Findings and Discussion

  • Synthetic Challenges: The cyclopropane ring in the target compound complicates synthesis compared to saturated analogs.
  • Structural Insights : X-ray crystallography (using SHELX programs ) could resolve strain effects, while NMR data (cf. Compound 23 ) would clarify electronic environments.
  • Isomerism : Positional isomerism (e.g., bromine at C6 vs. C7) profoundly impacts reactivity, as seen in dibromonaphthol derivatives .

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